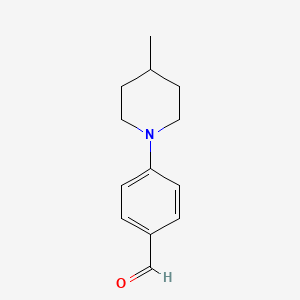

4-(4-Methylpiperidin-1-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpiperidin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-6-8-14(9-7-11)13-4-2-12(10-15)3-5-13/h2-5,10-11H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKZATGTUGYPBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599129 | |

| Record name | 4-(4-Methylpiperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85872-85-1 | |

| Record name | 4-(4-Methylpiperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 4 Methylpiperidin 1 Yl Benzaldehyde

Established Synthetic Routes to 4-(4-Methylpiperidin-1-yl)benzaldehyde

The synthesis of this compound primarily involves the formation of a carbon-nitrogen bond between the benzaldehyde (B42025) moiety and the 4-methylpiperidine (B120128) ring.

Approaches Utilizing Substituted Halobenzaldehydes

A prevalent and direct method for synthesizing the target compound is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the coupling of 4-methylpiperidine with a 4-halobenzaldehyde, most commonly 4-fluorobenzaldehyde (B137897), due to the high electronegativity of fluorine which activates the aromatic ring toward nucleophilic attack.

The reaction proceeds by the addition of the 4-methylpiperidine nucleophile to the carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex nih.govnih.gov. Subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the final product. The reaction is generally facilitated by a base, such as potassium carbonate (K₂CO₃), and is often carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures nih.govnih.gov. While many SNAr reactions are thought to proceed via this two-step mechanism, recent studies suggest that some may occur through a concerted mechanism where bond formation and bond breaking happen simultaneously nih.gov.

A typical procedure involves dissolving 4-methylpiperidine in DMF, adding anhydrous potassium carbonate, and then adding 4-fluorobenzaldehyde to the mixture. The reaction is then heated for several hours to ensure completion nih.gov.

Table 1: Typical Reaction Conditions for Nucleophilic Aromatic Substitution

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

|---|

Synthetic Transformations Involving Piperidine (B6355638) Ring Systems

While the direct coupling of 4-methylpiperidine is most common, the synthesis of the piperidine ring itself constitutes a critical aspect of the precursor chemistry. Piperidine and its derivatives are fundamental heterocyclic scaffolds in pharmaceuticals researchgate.net. Synthetic strategies for constructing the piperidine ring are diverse and include:

Hydrogenation of Pyridine (B92270) Precursors : Substituted pyridines can be catalytically hydrogenated to yield the corresponding piperidines. This method is a common way to access the saturated heterocyclic core researchgate.netnih.gov.

Intramolecular Cyclization : Acyclic precursors, such as δ-amino pentanal, can undergo intramolecular cyclization to form a key Δ¹-piperideine intermediate, which is then reduced to the piperidine ring. This biosynthetic-inspired approach allows for the assembly of multi-substituted piperidines rsc.orgrsc.org.

Ring Expansion and Rearrangement : Methods such as the transformation of aziridines can be used to construct stereodefined piperidine derivatives acs.org. Classical methods like the Dieckmann condensation of diesters followed by hydrolysis and decarboxylation have also been widely used to create 4-piperidone intermediates, which can be further functionalized dtic.milgoogle.com.

Once the 4-methylpiperidine ring is formed, it is used as a complete unit in subsequent reactions to form the final benzaldehyde product.

Catalytic Strategies in the Formation of Aromatic Aldehydes with Heterocyclic Substituents

Catalytic methods offer powerful alternatives for forming the C-N bond, often under milder conditions and with broader substrate scope compared to traditional SNAr reactions.

Metal-Catalyzed Pathways

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds wikipedia.orgresearchgate.net. This palladium-catalyzed cross-coupling reaction is highly versatile and can be applied to the synthesis of this compound wikipedia.orglibretexts.orgacsgcipr.org. The reaction couples an amine (4-methylpiperidine) with an aryl halide (e.g., 4-bromobenzaldehyde or 4-chlorobenzaldehyde) or an aryl triflate jk-sci.com.

The catalytic cycle generally involves three key steps wikipedia.orglibretexts.org:

Oxidative Addition : A Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

Amine Coordination and Deprotonation : The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium amide complex.

Reductive Elimination : The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst jk-sci.com.

The choice of ligand, typically a bulky, electron-rich phosphine, is crucial for the reaction's efficiency jk-sci.com. This method is particularly useful for less reactive aryl halides like chlorides and bromides, which are often poor substrates for uncatalyzed SNAr reactions acsgcipr.org.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Aryl Substrate | Catalyst | Key Features |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halides (esp. Fluorides) | None | Requires electron-withdrawing groups; often high temperatures. |

| Buchwald-Hartwig Amination | Aryl Halides (Cl, Br, I), Triflates | Palladium complex with phosphine ligand | Broad substrate scope; milder conditions; high functional group tolerance. wikipedia.orgresearchgate.net |

Organocatalytic Approaches

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful field in synthetic chemistry. While metal-catalyzed reactions like the Buchwald-Hartwig amination are dominant for direct N-arylation, organocatalysis provides innovative strategies for constructing the chiral piperidine precursors.

For instance, O-TMS protected diphenylprolinol can catalyze domino Michael addition/aminalization reactions between aldehydes and nitroolefins to create polysubstituted piperidines with high enantioselectivity acs.org. Similarly, hybrid bio-organocatalytic cascades, using enzymes like transaminase in conjunction with an organocatalyst, can generate key intermediates for complexity-building Mannich reactions to produce 2-substituted piperidines nih.gov. These methods are crucial for synthesizing functionalized piperidine rings which can then be incorporated into more complex molecules.

Green Chemistry Principles in the Synthesis of this compound and Related Scaffolds

Applying green chemistry principles to the synthesis of chemical intermediates is crucial for minimizing environmental impact and improving process efficiency. The synthesis of N-substituted piperidines and related compounds has been a focus of such improvements researchgate.netnih.govacs.orgscribd.com.

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy : The Buchwald-Hartwig and SNAr reactions are substitution reactions that can have good atom economy, particularly if the byproducts (halide salts) are managed effectively.

Solvent Selection : Traditional syntheses often use solvents like DMF, which have environmental and health concerns. Green chemistry encourages the use of safer, more environmentally benign solvents or even solvent-free conditions jk-sci.comunibo.it. Research into one-pot procedures, which reduce the need for intermediate purification steps and minimize solvent use, is a key aspect of this approach rug.nlresearchgate.net.

Catalysis : The use of catalysts is a fundamental principle of green chemistry as it reduces the need for stoichiometric reagents and can lower the energy requirements of a reaction. Palladium-catalyzed reactions, while using a precious metal, are highly efficient, allowing for very low catalyst loadings acsgcipr.org.

Waste Reduction : Efficient synthetic routes that avoid complex protection-deprotection steps and minimize side reactions are preferred. The development of direct alkylation methods in aqueous media or with minimal organic solvents represents a significant advance over classical multi-step sequences like the Dieckmann condensation, offering better yields and reduced waste streams scribd.com.

By optimizing reaction conditions, selecting appropriate catalysts, and minimizing solvent use, the synthesis of this compound can be aligned with the principles of sustainable chemical manufacturing.

Derivatization Strategies and Analogue Design Utilizing 4 4 Methylpiperidin 1 Yl Benzaldehyde

Synthesis of Thiosemicarbazone Derivatives of 4-(4-Methylpiperidin-1-yl)benzaldehyde

Thiosemicarbazones are a class of compounds formed by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. The resulting structure contains the key N-N=C-S backbone. The synthesis of thiosemicarbazones from this compound is a straightforward and efficient method for creating novel derivatives.

The synthesis of thiosemicarbazone derivatives from this compound is primarily achieved through a condensation reaction with an appropriate hydrazinecarbothioamide (thiosemicarbazide). chemmethod.comnih.gov This reaction typically involves mixing equimolar amounts of the aldehyde and the selected thiosemicarbazide in a suitable solvent, such as ethanol (B145695) or methanol. chemmethod.comnih.gov The reaction is often catalyzed by a few drops of acid, like glacial acetic acid, and may be heated under reflux to ensure completion. chemmethod.com The general synthetic route involves the nucleophilic attack of the primary amine of the thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic azomethine (C=N) bond of the thiosemicarbazone. nih.govjuniv.edu This method allows for the integration of various substituents on the thiosemicarbazide moiety, leading to a diverse library of compounds based on the this compound scaffold. nih.gov

The structures of the synthesized thiosemicarbazones are confirmed using various spectroscopic techniques. For N-phenyl substituted analogues, specific signals in NMR spectra are indicative of the successful formation of the derivative. nih.gov In the ¹H-NMR spectrum, a characteristic singlet for the azomethine proton (N=CH) typically appears in the downfield region of δ 8.0–8.2 ppm. nih.govnih.gov Protons of the piperidine (B6355638) ring are observed between δ 1.0–5.0 ppm, while the aromatic protons of the benzene (B151609) rings are found in the δ 7.0–8.0 ppm range. nih.gov The ¹³C-NMR spectrum provides further confirmation, with a key signal for the azomethine carbon (C=N) appearing between δ 138.1–160.6 ppm. nih.gov

Table 1: General Spectroscopic Data for N-Phenyl Thiosemicarbazone Derivatives

| Functional Group | Technique | Expected Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| Azomethine Proton (N=CH) | ¹H-NMR | 8.0 – 8.2 | nih.gov |

| Aromatic Protons (Ar-H) | ¹H-NMR | 7.0 – 8.0 | nih.gov |

| Piperidine Protons | ¹H-NMR | 1.0 – 5.0 | nih.gov |

This table presents generalized data based on reported values for similar structures.

For analogues bearing an N-cyclohexyl group, structural elucidation follows similar principles. Spectroscopic analysis confirms the presence of the core structure, while X-ray crystallography on related compounds reveals key conformational details. nih.govnih.gov The N-cyclohexyl thiosemicarbazone derivatives typically exhibit an E configuration with respect to the central azomethine (C=N) double bond. nih.govresearchgate.net The cyclohexane (B81311) ring itself adopts a stable chair conformation. nih.govresearchgate.net The plane of the thiourea (B124793) moiety [N-C(=S)-N] and the plane of the cyclohexane ring are significantly inclined relative to each other. nih.govresearchgate.net In the ¹H-NMR spectrum, the signals for the cyclohexyl protons add to the complexity of the aliphatic region, while the azomethine and aromatic protons show characteristic shifts similar to other analogues. nih.gov

Table 2: Key Structural Features of N-Cyclohexyl Thiosemicarbazone Analogues

| Structural Feature | Method of Determination | Observation | Reference |

|---|---|---|---|

| Azomethine Geometry | X-ray Crystallography | E configuration | nih.govresearchgate.net |

| Cyclohexane Conformation | X-ray Crystallography | Chair conformation | nih.govresearchgate.net |

This table presents features observed in structurally similar N-cyclohexyl thiosemicarbazones.

Development of Benzothiazole (B30560) Acylhydrazone Derivatives from this compound

Another significant derivatization pathway for this compound involves its use in constructing benzothiazole acylhydrazone derivatives. researchgate.netmdpi.com These molecules are hybrid structures combining the benzaldehyde-derived moiety with a benzothiazole core through an acylhydrazone linker. researchgate.netmdpi.com

The synthesis of these complex derivatives is a multi-step process. researchgate.netmdpi.comnih.gov The final step involves the condensation of this compound with a pre-synthesized benzothiazole acetohydrazide intermediate. researchgate.netmdpi.com

Synthesis of the Aldehyde : this compound is prepared, often by the reaction of 4-fluorobenzaldehyde (B137897) with 4-methylpiperidine (B120128) in a solvent like DMF. researchgate.netmdpi.comnih.gov

Synthesis of the Hydrazide Intermediate : A 2-((5-substitutedbenzothiazol-2-yl)thio)acetohydrazide is prepared. This begins with reacting a 5-substituted-benzothiazole-2-thiol with ethyl chloroacetate (B1199739) to form an acetate (B1210297) derivative, which is then treated with hydrazine (B178648) hydrate (B1144303) to yield the required acetohydrazide. researchgate.netmdpi.comnih.gov

Final Condensation : Equimolar amounts of this compound and the benzothiazole acetohydrazide intermediate are reacted in ethanol under reflux to yield the final 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-(4-methylpiperidin-1-yl)benzylidene)acetohydrazide derivative. researchgate.netmdpi.comnih.gov

This modular approach allows for the introduction of various substituents on the benzothiazole ring system. researchgate.netmdpi.com

The synthetic pathway described allows for the incorporation of different functional groups onto the benzothiazole ring, which influences the properties of the final molecule. Research has explored derivatives with electron-withdrawing groups like chlorine and electron-donating groups like methoxy. mdpi.com

Table 3: Characterization Data for Substituted Benzothiazole Acylhydrazone Derivatives

| Compound Name | Substituent (on Benzothiazole) | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 2-((5-Chlorobenzothiazol-2-yl)thio)-N'-(4-(4-methylpiperidin-1-yl)benzylidene)acetohydrazide | Chloro | 85 | 153–154 | mdpi.com |

Data sourced from a study by Levent et al. (2018). mdpi.com

Exploration of Pyrazoline Derivatives Containing 4-(4-Methylpiperidin-1-yl)phenyl Moiety

Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a significant class of molecules in medicinal chemistry. nih.gov The incorporation of a 4-(4-methylpiperidin-1-yl)phenyl group into the pyrazoline scaffold is a key strategy for developing novel derivatives. The synthesis of these compounds typically begins with the creation of a chalcone (B49325) precursor, which then undergoes cyclization.

The most prevalent method for synthesizing pyrazoline rings involves the cyclocondensation reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative. japsonline.com In this context, a chalcone bearing the 4-(4-methylpiperidin-1-yl)phenyl moiety serves as the key intermediate. This chalcone is first synthesized via a Claisen-Schmidt condensation, as detailed in section 3.4.1.

The subsequent reaction of this chalcone with hydrazine hydrate, typically in a solvent like ethanol or acetic acid, leads to the formation of the pyrazoline ring. rdd.edu.iq The reaction proceeds through a nucleophilic attack by the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable 2-pyrazoline (B94618) structure. The general mechanism for pyrazoline formation from chalcones is a well-established synthetic route. rdd.edu.iq

The structural framework of pyrazoline derivatives can be extensively diversified to explore structure-activity relationships. A primary strategy involves the use of substituted hydrazines in the cyclization step. nih.gov Reacting the parent chalcone with different reagents such as phenylhydrazine (B124118) or methylhydrazine allows for the introduction of various substituents at the N1 position of the pyrazoline ring. researchgate.net This modification significantly alters the electronic and steric properties of the resulting molecule.

Further functionalization can be achieved by modifying the aromatic rings of the initial chalcone precursor. mdpi.com For instance, introducing electron-donating or electron-withdrawing groups on the ketone-derived phenyl ring of the chalcone can modulate the electronic character of the final pyrazoline derivative. This approach allows for the creation of a large library of compounds from a common 4-(4-methylpiperidin-1-yl)phenyl starting block, enabling systematic exploration of their properties. mdpi.com

Design and Synthesis of Other Novel Nitrogen-Containing Heterocyclic Derivatives from Related Benzaldehydes

The versatility of benzaldehydes containing piperidine or piperazine (B1678402) moieties extends beyond pyrazolines, enabling the synthesis of a wide array of nitrogen-containing heterocycles.

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are crucial precursors for many heterocyclic compounds, including flavonoids and pyrazolines. nih.govchemrevlett.com They are typically synthesized through the Claisen-Schmidt condensation, which is a base- or acid-catalyzed reaction between an aromatic aldehyde and an aryl ketone. chemrevlett.comresearchgate.net

In this specific application, this compound is reacted with an equimolar amount of an acetophenone (B1666503) derivative in the presence of a base like sodium hydroxide (B78521) (NaOH) in an alcoholic solvent. nih.govchemrevlett.com The reaction involves the formation of an enolate from the ketone, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the characteristic α,β-unsaturated ketone structure of the chalcone. scispace.com This method is highly efficient for producing a variety of chalcone analogues by simply varying the substituted acetophenone reactant. scispace.com

Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation Note: This table is illustrative, based on the general reaction mechanism.

| Aldehyde Reactant | Ketone Reactant | Resulting Chalcone Analogue Name |

|---|---|---|

| This compound | Acetophenone | 1-Phenyl-3-(4-(4-methylpiperidin-1-yl)phenyl)prop-2-en-1-one |

| This compound | 4-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(4-(4-methylpiperidin-1-yl)phenyl)prop-2-en-1-one |

| This compound | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(4-(4-methylpiperidin-1-yl)phenyl)prop-2-en-1-one |

The piperidine and piperazine scaffolds are prevalent in pharmacologically active compounds. nih.gov A common and effective strategy for their incorporation into a benzaldehyde (B42025) framework involves nucleophilic aromatic substitution. For instance, 4-(4-methylpiperazin-1-yl)benzaldehyde can be synthesized by reacting 1-methylpiperazine (B117243) with 4-fluorobenzaldehyde. nih.gov The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) to facilitate the displacement of the fluorine atom. nih.gov

This same synthetic logic applies to the piperidine moiety. The synthesis of 4-(piperidin-1-yl)benzaldehyde (B83096) is achieved by reacting piperidine with 4-fluorobenzaldehyde under similar conditions. nih.gov These benzaldehyde derivatives then serve as versatile intermediates for further reactions. For example, 4-(4-methylpiperazin-1-yl)benzaldehyde has been reacted with thiosemicarbazide to form a thiosemicarbazone, which is then cyclized with phenacyl bromide derivatives to yield complex thiazolylhydrazine-piperazine compounds. nih.gov This modular approach allows for the strategic integration of these important heterocyclic units into larger molecular designs. nih.govnih.gov

Synthetic Applications as a Building Block in Complex Molecular Architectures

A building block in chemical synthesis is a molecule that can be readily incorporated into the construction of larger, more complex structures. mdpi.com this compound exemplifies such a building block due to the reactivity of its aldehyde functional group. sigmaaldrich.cn This aldehyde group provides a synthetic handle for a multitude of transformations, making it a valuable starting material for creating diverse molecular architectures. sigmaaldrich.cnresearchgate.net

Its utility is demonstrated in the multi-step synthesis of complex heterocyclic systems. As previously discussed, it is a key component in the Claisen-Schmidt condensation to form chalcones. chemrevlett.com These chalcones are not merely final products but are themselves versatile intermediates for synthesizing pyrazolines and other flavonoids. rdd.edu.iq This stepwise, modular approach, where the aldehyde is first used to create a chalcone, which is then used to create a pyrazoline, highlights its role as a fundamental building block in the hierarchical construction of complex molecules. mdpi.com The ability to use this aldehyde to readily introduce the 4-(4-methylpiperidin-1-yl)phenyl moiety into various scaffolds makes it a significant tool in synthetic and medicinal chemistry.

Applications in Medicinal Chemistry and Biological Sciences for 4 4 Methylpiperidin 1 Yl Benzaldehyde Derivatives

Anticancer Activity Profiling of Derived Compounds

The quest for novel anticancer agents has led researchers to investigate various derivatives of 4-(4-methylpiperidin-1-yl)benzaldehyde. These compounds have shown promise in targeting cancer cells through multiple mechanisms, including direct cytotoxicity, inhibition of key signaling pathways, and overcoming drug resistance.

In Vitro Cytotoxicity Assays against Human Cancer Cell Lines (e.g., HeLa, SiHa, C6, A549, MCF-7, HT-29)

A fundamental step in anticancer drug discovery is the evaluation of a compound's ability to kill cancer cells in a laboratory setting. Derivatives based on the piperidine-benzaldehyde scaffold have been tested against a panel of human cancer cell lines, demonstrating significant cytotoxic effects.

For instance, a series of 4-piperidine-based thiosemicarbazones showed potent inhibitory activity. nih.gov Similarly, benzyloxybenzaldehyde derivatives have been found to exhibit significant activity against the HL-60 cell line at micromolar concentrations. nih.govresearchgate.net Studies on other benzaldehyde (B42025) derivatives, such as 2-arenoxybenzaldehyde N-acyl hydrazones and 1,3,4-oxadiazoles, have revealed cytotoxicity against various cell lines including A549 (lung carcinoma), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer). mdpi.com One hydrazone derivative, in particular, showed an IC₅₀ value of 13.39 μM against the A-549 cell line. mdpi.com Another study on a novel benzimidazole (B57391) derivative reported potent cytotoxic action against A549 and HepG2 (liver carcinoma) cells with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. jksus.org

Furthermore, benzopyranone derivatives featuring a basic amino side chain displayed notable cytotoxicity against A549 lung cancer cells, with some compounds having LD₅₀ values as low as 5.0 µM after 48 hours of treatment. nih.gov A series of 4-aminoquinoline (B48711) derivatives also proved effective against MCF7 and MDA-MB468 breast tumor cell lines. nih.gov

Interactive Table: Cytotoxicity of Benzaldehyde Derivatives Against Various Cancer Cell Lines You can sort the data by clicking on the column headers.

| Compound Class | Cell Line | IC₅₀ / LD₅₀ (µM) | Source |

| Hydrazone Derivative (1e) | A-549 (Lung) | 13.39 | mdpi.com |

| Hydrazone Derivative (1d) | PC-3 (Prostate) | 9.38 | mdpi.com |

| Oxadiazole Derivative (2l) | MDA-MB-231 (Breast) | 22.73 | mdpi.com |

| Benzimidazole Derivative (se-182) | A549 (Lung) | 15.80 | jksus.org |

| Benzimidazole Derivative (se-182) | HepG2 (Liver) | 15.58 | jksus.org |

| Benzopyranone Derivative (6) | A549 (Lung) | 5.0 | nih.gov |

| Benzopyranone Derivative (9) | A549 (Lung) | 5.83 | nih.gov |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde (29) | HL-60 (Leukemia) | 1-10 (Significant Activity) | nih.govresearchgate.net |

Mechanistic Investigations of Antitumor Effects (e.g., cell proliferation inhibition, apoptosis induction)

Beyond simple cytotoxicity, understanding the mechanism by which these compounds exert their antitumor effects is crucial. Research has shown that derivatives of this compound can inhibit cancer cell growth and induce programmed cell death, or apoptosis.

For example, a series of benzyloxybenzaldehyde derivatives were found to arrest the cell cycle at the G2/M phase and induce apoptosis in HL-60 leukemia cells. nih.govresearchgate.net This process was associated with a loss of mitochondrial membrane potential, a key event in the apoptotic pathway. nih.govresearchgate.net Similarly, a benzopyranone derivative was suggested to cause its cytotoxic effect by selectively increasing the number of cells in the G₀/G₁ phase, which is indicative of apoptosis induction. nih.gov This aligns with previous findings that coumarin (B35378) derivatives can inhibit cell growth by inducing G₁ phase arrest in lung carcinoma cell lines. nih.gov In another study, treatment with a specific compound led to an increase in apoptotic cell death induced by paclitaxel (B517696) or vincristine (B1662923), further highlighting the role of these scaffolds in promoting apoptosis. nih.gov

Target Engagement Studies (e.g., VEGFR-2 and P-gp inhibition)

Identifying the specific molecular targets of these compounds is a key aspect of medicinal chemistry research. Derivatives of this compound have been investigated for their ability to inhibit proteins that are critical for tumor growth and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and P-glycoprotein (P-gp).

P-glycoprotein is a transporter protein that is notorious for pumping chemotherapy drugs out of cancer cells, leading to multidrug resistance. nih.govnih.gov Several studies have focused on developing benzaldehyde derivatives as P-gp inhibitors. One study demonstrated that a specific benzamide (B126) derivative could reverse multidrug resistance by inhibiting the drug efflux function of P-gp. nih.gov The development of dual inhibitors that target both P-gp and other cancer-related proteins, like human carbonic anhydrase XII (hCA XII), is an emerging strategy to overcome resistance. nih.gov

Reversal of Tumor Multidrug Resistance Mechanisms

The overexpression of efflux pumps like P-glycoprotein (P-gp) is a major cause of multidrug resistance (MDR) in cancer, rendering many chemotherapeutic agents ineffective. nih.govnih.gov A significant area of research for derivatives of this compound is their ability to reverse this resistance.

These compounds, often referred to as chemosensitizers, work by inhibiting the function of P-gp. nih.gov For example, a study on a specific 4-chloro-N-phenylbenzamide derivative showed that it could dramatically increase the cytotoxicity of conventional anticancer drugs like paclitaxel and vincristine in P-gp-overexpressing cells. nih.gov This effect was achieved by increasing the intracellular accumulation of the anticancer drugs, indicating a successful inhibition of P-gp's efflux function. nih.gov The study also noted that the inhibition of P-gp was reversible and did not affect the expression level of the protein itself. nih.gov This characteristic is highly desirable for a chemosensitizing agent. Natural products are also being explored for their ability to reverse MDR in cancer cells. researchgate.net Furthermore, certain pharmacologically inactive agents, such as the solubilizing agent Cremophor EL, have been shown to reverse MDR by blocking the rapid efflux of drugs from cells. nih.gov

Selectivity Assessment against Normal Cells

An ideal anticancer drug should be highly toxic to cancer cells while sparing normal, healthy cells. Therefore, assessing the selectivity of this compound derivatives is a critical step.

Studies have been conducted to compare the cytotoxicity of these compounds on cancer cells versus non-cancerous cell lines. For instance, the cytotoxic effects of 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives were evaluated on various cancer cell lines as well as on the MRC-5 lung fibroblast cell line, which served as a non-cancerous control. mdpi.com One oxadiazole derivative showed an IC₅₀ of 22.73 µM in the MDA-MB-231 breast cancer line, while its IC₅₀ against the normal MRC-5 cells was 51.87 µM, suggesting some level of selectivity. mdpi.com In another study, a benzopyranone derivative (compound 6) exhibited highly significant differential toxicity, with a selectivity index (SI) of 4.08, marking it as a potential candidate for further development. nih.gov However, the study also raised concerns about the higher toxicity of some other compounds in the series against normal lung cell lines. nih.gov

Enzyme Inhibition Studies of Derived Compounds

Enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for drug development. Derivatives of this compound have been synthesized and evaluated as inhibitors of several key enzymes.

A novel series of 4-piperidine-based thiosemicarbazones were synthesized and assessed for their inhibitory activity against Dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism that is a target for anticancer drugs. nih.gov These compounds exhibited potent inhibition, with IC₅₀ values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. nih.gov

Other benzaldehyde derivatives have been studied as inhibitors of aldehyde dehydrogenases (ALDHs), which are overexpressed in various tumors. whiterose.ac.uk Forty analogues of 4-(diethylamino)benzaldehyde (B91989) were synthesized, with some showing potent inhibitory activity against ALDH1A3 and ALDH3A1. whiterose.ac.uk Benzyloxybenzaldehyde derivatives have also been identified as selective inhibitors of ALDH1A3. mdpi.com

Furthermore, benzaldehyde derivatives have been evaluated for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin (B1238610) formation. brieflands.com While 2,4-dihydroxybenzaldehyde (B120756) was found to be a potent competitive inhibitor, 4-dimethylaminobenzaldehyde showed weak uncompetitive inhibition. brieflands.com In the context of Alzheimer's disease, benzothiazole (B30560) derivatives have shown significant inhibitory activity against enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov

Interactive Table: Enzyme Inhibition by Benzaldehyde Derivatives You can sort the data by clicking on the column headers.

| Compound Class | Target Enzyme | IC₅₀ Value (µM) | Source |

| 4-Piperidine-based thiosemicarbazone (5p) | Dihydrofolate reductase (DHFR) | 13.70 ± 0.25 | nih.gov |

| 4-Piperidine-based thiosemicarbazone (5k) | Dihydrofolate reductase (DHFR) | 47.30 ± 0.86 | nih.gov |

| Benzyloxybenzaldehyde Derivative (ABMM-15) | Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Potent (0.14% remaining activity at 10 µM) | mdpi.com |

| Benzyloxybenzaldehyde Derivative (ABMM-16) | Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Potent (4.27% remaining activity at 10 µM) | mdpi.com |

| 4-(Diethylamino)benzaldehyde Analog (14) | Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Kᵢ = 0.46 ± 0.15 | whiterose.ac.uk |

| Benzothiazole Derivative (4f) | Acetylcholinesterase (AChE) | 0.0234 ± 0.0011 | nih.gov |

| Benzothiazole Derivative (4f) | Monoamine oxidase B (MAO-B) | 0.0403 ± 0.0017 | nih.gov |

Monoamine Oxidase (MAO-A and MAO-B) Inhibitory Activity

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes involved in the metabolism of neurotransmitters, making them significant targets for the treatment of neurodegenerative diseases and depression. researchgate.net Derivatives of this compound have been investigated for their ability to inhibit these enzymes.

Specifically, a series of N-methyl-piperazine chalcones, which are structurally analogous to derivatives from this compound, have been synthesized and evaluated. nih.gov In one study, the Claisen–Schmidt condensation of 4-(4-methylpiperazin-1-yl)acetophenone with various substituted benzaldehydes yielded a series of chalcones. nih.gov These compounds were then tested for their inhibitory activity against both MAO-A and MAO-B. nih.gov

The results indicated that many of these derivatives were potent and selective inhibitors of MAO-B. nih.gov For instance, the compound featuring a 3-trifluoromethyl-4-fluorophenyl group (Compound 2k) demonstrated superior potency against MAO-B with an IC₅₀ value of 0.71 µM. nih.gov Another derivative, with a 2-fluoro-5-bromophenyl substitution (Compound 2n), also showed significant MAO-B inhibition with an IC₅₀ of 1.11 µM. nih.gov In contrast, most compounds exhibited weaker activity against MAO-A, highlighting their selectivity for the MAO-B isoform. nih.gov

Similarly, thiazolylhydrazine-piperazine derivatives synthesized from 4-(4-methylpiperazin-1-yl)benzaldehyde were found to be selective MAO-A inhibitors. nih.gov The most effective of these, compound 3e, had an IC₅₀ value of 0.057 µM for MAO-A. nih.gov Benzylpiperidine-derived hydrazones have also been identified as potent dual inhibitors of both MAO isoforms and acetylcholinesterase. researchgate.net

| Compound | Derivative Type | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Source |

|---|---|---|---|---|---|

| Compound 2k | N-methyl-piperazine chalcone (B49325) (3-CF₃, 4-F) | 40.00 | 0.71 | 56.34 | nih.gov |

| Compound 2n | N-methyl-piperazine chalcone (2-F, 5-Br) | 17.81 | 1.11 | 16.04 | nih.gov |

| Compound 3e | Thiazolylhydrazine-piperazine | 0.057 | - | - | nih.gov |

| Compound S5 | Pyridazinobenzylpiperidine | 3.857 | 0.203 | 19.04 | mdpi.com |

| Compound S16 | Pyridazinobenzylpiperidine | >100 | 0.979 | >102.14 | mdpi.com |

Enzyme Kinetics and Inhibition Mechanism Analysis

To understand how these derivatives interact with the MAO enzymes, kinetic studies have been performed. For the most active N-methyl-piperazine chalcones, Lineweaver-Burk plots were used to determine the pattern of inhibition. nih.gov

The analysis revealed that the highly potent MAO-B inhibitors, compounds 2k and 2n, act as competitive inhibitors. nih.gov This mode of inhibition suggests that the compounds bind to the active site of the enzyme, competing with the natural substrate. The inhibition was also found to be reversible. nih.gov The inhibition constants (Ki) were determined from secondary plots, providing a quantitative measure of their binding affinity. nih.gov

| Compound | Derivative Type | Inhibition Type | Reversibility | Ki Value (µM) | Source |

|---|---|---|---|---|---|

| Compound 2k | N-methyl-piperazine chalcone | Competitive | Reversible | 0.21 | nih.gov |

| Compound 2n | N-methyl-piperazine chalcone | Competitive | Reversible | 0.28 | nih.gov |

| Compound S5 | Pyridazinobenzylpiperidine | Competitive | Reversible | 0.155 | mdpi.com |

| Compound S16 | Pyridazinobenzylpiperidine | Competitive | Reversible | 0.721 | mdpi.com |

Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE) Inhibitory Activity

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing Alzheimer's disease. acgpubs.org Derivatives of this compound have shown promise in this area as well.

A series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and evaluated for their ability to inhibit both cholinesterases. acgpubs.orgresearchgate.net Among these, a compound bearing a nitro substituent (Compound 1d) was the most potent against AChE, with an IC₅₀ value of 12.55 µM, which is comparable to the standard drug rivastigmine. acgpubs.orgresearchgate.net Another derivative with a chlorine substituent (Compound 1g) was the most effective against BChE (IC₅₀ = 17.28 µM) and acted as a dual inhibitor. acgpubs.orgresearchgate.net Furthermore, N-methyl-piperazine chalcones have been identified as dual MAO-B/AChE inhibitors. nih.gov For example, the para-cyanophenyl derivative (Compound 2b) showed equipotency towards both MAO-B and AChE. nih.gov

| Compound | Derivative Type | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 1d | Bis-piperidinone (4-nitrobenzylidene) | 12.55 | 20.14 | acgpubs.orgresearchgate.net |

| Compound 1g | Bis-piperidinone (4-chlorobenzylidene) | 18.04 | 17.28 | acgpubs.orgresearchgate.net |

| Compound 2b | N-methyl-piperazine chalcone (4-CN) | 2.26 | >50 | nih.gov |

| Compound 2f | N-methyl-piperazine chalcone (4-Br) | 3.03 | >50 | nih.gov |

| Compound M13 | Benzothiazolone | 10.37 | 1.21 | mdpi.com |

Antimicrobial Activity Evaluations of Derived Compounds

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. nih.govpensoft.net Derivatives of this compound, particularly Schiff bases and chalcones, have been synthesized and screened for their antibacterial and antifungal properties. mediresonline.orgnih.govmdpi.com

Antibacterial Efficacy against Pathogenic Strains

Schiff bases derived from the condensation of an aldehyde with a primary amine are known to possess a range of biological activities, including antibacterial effects. mediresonline.orgresearchgate.net While studies on Schiff bases from this compound are specific, research on derivatives of similar benzaldehydes provides insight. For example, Schiff bases synthesized from various benzaldehydes and para-aminophenol showed activity against Escherichia coli and Staphylococcus aureus. mediresonline.org

In a study on 4,5-diphenyl-1H-imidazole derivatives, which can be synthesized from benzaldehyde precursors, some compounds showed potent antibacterial activity. scirp.orgsemanticscholar.org For instance, compound 6d was found to be twice as potent as the standard drug ciprofloxacin (B1669076) against Staphylococcus aureus. scirp.orgsemanticscholar.org This suggests that the core benzaldehyde structure is a valuable starting point for developing new antibacterial agents.

Antifungal and Anticandidal Properties

Chalcones, which are α,β-unsaturated ketones, can be readily synthesized from this compound and are known for their broad spectrum of biological activities, including antifungal properties. nih.govalliedacademies.org

A notable study detailed the synthesis of 1-(4-(1H-Imidazol-1-yl)phenyl)-3-(4-(4-methylpiperidin-1-yl)phenyl)prop-2-en-1-one (Compound 3i). mdpi.com This compound was evaluated for its activity against several Candida species, which are common fungal pathogens. The results showed that this specific chalcone derivative possesses significant anticandidal activity. mdpi.com Other studies on chalcone derivatives have also reported promising activity against various fungi, such as Microsporum gypseum, although some showed no activity against Candida albicans or Aspergillus niger. nih.govsaudijournals.com Hybrid molecules containing pyrrolidinone rings coupled with a hydrazine (B178648) moiety have also demonstrated excellent antifungal effects against C. albicans. researchgate.net

Minimum Inhibition Concentration (MIC) Determinations

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. For derivatives of this compound, MIC values have been determined against various pathogenic microbes.

For the anticandidal chalcone, Compound 3i, the MIC₅₀ value against Candida krusei was found to be 6.25 µg/mL. mdpi.com Other imidazole-chalcone derivatives in the same study showed even greater potency, with MIC₅₀ values as low as 0.78 µg/mL against certain Candida strains. mdpi.com

In studies of Schiff bases derived from other benzaldehydes, MIC values against E. coli and S. aureus ranged from 62.5 µg/mL to 250 µg/mL. mediresonline.org For imidazole (B134444) derivatives, a MIC of 4 µg/mL was observed against S. aureus for the most potent compound. scirp.orgsemanticscholar.org These data underscore the potential of this chemical class in the development of new antimicrobial drugs.

| Compound | Derivative Type | Microorganism | MIC (µg/mL) | Source |

|---|---|---|---|---|

| PC1 | Schiff Base (from Benzaldehyde) | Escherichia coli | 62.5 | mediresonline.org |

| PC1 | Schiff Base (from Benzaldehyde) | Staphylococcus aureus | 62.5 | mediresonline.org |

| PC2 | Schiff Base (from Anisaldehyde) | Candida albicans | 62.5 | mediresonline.org |

| Compound 3i | Imidazole-Chalcone | Candida krusei | 6.25 (MIC₅₀) | mdpi.com |

| Compound 3i | Imidazole-Chalcone | Candida parapsilosis | 12.5 (MIC₅₀) | mdpi.com |

| Compound 6d | Diphenyl-imidazole | Staphylococcus aureus | 4 | scirp.orgsemanticscholar.org |

| Compound 6c | Diphenyl-imidazole | Enterococcus faecalis | 16 | scirp.orgsemanticscholar.org |

Potential Applications in Radiopharmaceutical Development and Imaging

The structural backbone of this compound has served as a valuable scaffold for the development of specialized imaging agents used in Positron Emission Tomography (PET). These agents are crucial for visualizing and understanding complex biological processes in a non-invasive manner. iaea.org

Synthesis of PET Tracers (e.g., derivatized with 4-(4-methylpiperidin-1-yl)pyridine)

The development of novel PET radioligands often involves modifying a core chemical structure to incorporate a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), due to its favorable decay properties. iaea.org While direct derivatization of this compound is a potential route, much of the research has focused on structurally similar compounds to create tracers for specific biological targets.

A notable example involves the synthesis of radiotracers for imaging the NR2B subunit of NMDA receptors, which are implicated in various neurological conditions. In one approach, researchers developed antagonists containing a 4-(4-fluorobenzyl)piperidine moiety. The synthesis involved a multi-step process:

Aromatic Nucleophilic Radiofluorination : This key step introduces the ¹⁸F isotope onto an aromatic ring precursor.

Reduction : Following radiofluorination, a carbonyl group at the para-position of the ring is reduced to complete the synthesis of the final radiotracer. nih.gov

This method was used to produce radiotracers such as [¹⁸F]RGH-896 and [¹⁸F]4-(4-fluorobenzyl)piperidinyl-1-methyl-2-benzimidazol-5-ol. nih.gov However, these specific tracers showed poor brain penetration and underwent in-vivo defluorination, highlighting the challenges in tracer design. nih.gov

Modern synthetic strategies for creating ¹⁸F-labeled aromatic systems, which could be applied to pyridine (B92270) derivatives of the core compound, include transition metal-mediated radiofluorination, such as copper-mediated methods. iaea.org These techniques are advantageous as they allow for the late-stage introduction of ¹⁸F into complex molecules, including electron-rich and electron-neutral aromatic systems, often with high radiochemical yields. iaea.org The design of other PET agents, such as those for the monoacylglycerol lipase (B570770) (MAGL) enzyme, has also successfully incorporated fluoro-methylpyridine groups to optimize properties like blood-brain barrier permeability and nonspecific binding. nih.gov

Methodologies for Radioligand Production and Quality Assurance

The translation of a promising radioligand from the research laboratory to clinical application requires robust and reproducible production and quality assurance methodologies that comply with Good Manufacturing Practice (GMP) standards.

Production Workflow: The production of a PET tracer is a time-sensitive process that is typically automated using commercially available radiosynthesis modules. researchgate.netmdpi.com A general workflow includes several key stages:

Radiolabeling : The cyclotron-produced [¹⁸F]fluoride is first activated, often by forming a complex with potassium and a cryptand like Kryptofix 2.2.2. radiologykey.com This activated fluoride (B91410) then reacts with a precursor molecule in an organic solvent at a specific temperature. radiologykey.comnih.gov Microfluidic systems are an emerging technology that allows for synthesis with smaller volumes of reagents, potentially leading to higher yields and molar activities. researchgate.netnih.gov

Purification : After the reaction, the crude product must be purified to remove unreacted [¹⁸F]fluoride, the precursor, and any reaction byproducts. This is most commonly achieved using High-Performance Liquid Chromatography (HPLC). radiologykey.comnih.gov Solid-phase extraction (SPE) cartridges are also used, sometimes as a final purification and formulation step. mdpi.com

Formulation : The purified radiotracer, often in an organic solvent from the HPLC, is prepared for administration. This usually involves evaporating the solvent and redissolving the tracer in a sterile, injectable solution like saline, sometimes with a small amount of ethanol (B145695). radiologykey.com

Quality Assurance: Before a radiopharmaceutical batch can be used, it must pass a series of rigorous quality control tests to ensure its safety and efficacy. These tests, often guided by pharmacopoeia standards, include:

Radiochemical Purity : This confirms the percentage of the total radioactivity that is in the desired chemical form. It is typically measured by radio-HPLC and radio-Thin Layer Chromatography (TLC). mdpi.com A purity of ≥95% is generally required. mdpi.comradiologykey.com

Molar Activity (Am) : This measures the ratio of radioactivity to the total mass of the compound (GBq/µmol). High molar activity is crucial for receptor imaging to avoid pharmacological effects from the injected mass. nih.gov

Radionuclidic Identity and Purity : Confirms that the radioactivity comes from the correct isotope (e.g., ¹⁸F) by measuring its half-life and the energy of its emissions.

Sterility and Endotoxin Levels : Ensures the final product is free from microbial contamination and pyrogens.

The table below summarizes typical parameters for the production of an ¹⁸F-labeled PET tracer.

| Parameter | Typical Value/Method | Source |

| Synthesis Time | < 60 minutes | mdpi.com, radiologykey.com |

| Radiochemical Yield (decay-corrected) | 25% - 80% | mdpi.com |

| Purification Method | HPLC, SPE Cartridge | nih.gov, mdpi.com |

| Radiochemical Purity | ≥ 95% | mdpi.com, radiologykey.com |

| Molar Activity (End of Synthesis) | 48 - 119 GBq/µmol | nih.gov |

Broader Implications in Medicinal Chemistry and Drug Discovery

The this compound scaffold and its close analogs are significant in medicinal chemistry beyond their use in imaging. This chemical framework serves as a versatile starting point for the design and synthesis of new therapeutic agents targeting a range of diseases.

One of the most promising areas of application is in oncology. Aldehyde dehydrogenases (ALDHs) are a family of enzymes that are overexpressed in various cancers, including prostate cancer, and are considered important therapeutic targets. whiterose.ac.uk The compound 4-(Diethylamino)benzaldehyde (DEAB) is a known inhibitor of ALDH. In an effort to discover more potent and selective inhibitors, researchers synthesized a library of 40 DEAB analogs. whiterose.ac.uk This library included compounds structurally related to this compound, such as 4-(4-methylpiperazin-1-yl)benzaldehyde. whiterose.ac.uk The study led to the identification of analogs with significantly improved cytotoxicity against prostate cancer cell lines and greater potency against specific ALDH isoforms compared to the parent compound, DEAB. whiterose.ac.uk

| Compound | Target ALDH Isoform | Inhibition Constant (Ki) | Source |

| Analog 14 | ALDH1A3 | 0.46 ± 0.15 µM | whiterose.ac.uk |

| Analog 15 | ALDH1A3 | < 1 µM | whiterose.ac.uk |

| Analog 16 | ALDH1A3 | < 1 µM | whiterose.ac.uk |

Furthermore, derivatives of the related 4-piperidine-(1-yl)-benzaldehyde have been used to create thiosemicarbazones that act as inhibitors of dihydrofolate reductase (DHFR). nih.gov DHFR is a critical enzyme in the pathway for DNA synthesis, and its inhibition is a proven strategy for both anti-cancer and anti-microbial therapies. nih.gov These findings underscore the utility of this chemical class in developing novel therapeutics that disrupt essential cellular processes in pathogens or cancer cells. nih.gov

The value of this scaffold is enabled by modern synthetic organic chemistry, particularly cross-coupling reactions. mdpi.com These powerful methods allow medicinal chemists to rapidly create large libraries of related compounds by systematically varying different parts of the molecular structure. mdpi.com This systematic approach is the foundation of structure-activity relationship (SAR) studies, which are essential for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of new drugs. mdpi.com

Computational Chemistry and Theoretical Characterization of 4 4 Methylpiperidin 1 Yl Benzaldehyde and Its Derivatives

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.govnih.gov For studying excited states and electronic transitions, Time-Dependent DFT (TD-DFT) is the method of choice, allowing for the theoretical analysis of UV-Vis spectra. princeton.edumdpi.comresearchgate.net Calculations are typically performed using a specific functional, such as the popular B3LYP hybrid functional, and a basis set like 6-311++G(d,p), which provides a balance of accuracy and computational efficiency for drug design studies. nih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Frontier Molecular Orbitals (FMO): Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.govyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.govnih.gov A smaller energy gap suggests higher reactivity, as it requires less energy to promote an electron from the HOMO to the LUMO. nih.gov In conjugated molecules, the electronic transitions between the HOMO and LUMO are responsible for the absorption of ultraviolet or visible light. youtube.com

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable descriptor for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.govresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are favorable for nucleophilic attack. mdpi.comresearchgate.net Green areas represent neutral potential. researchgate.net In a similar molecule, 4-hydroxybenzaldehyde, MEP analysis shows that electron-rich areas (red) are concentrated around the electronegative oxygen atom of the carbonyl group, while electron-poor zones (blue) are found around hydrogen atoms. mdpi.com For 4-(4-Methylpiperidin-1-yl)benzaldehyde, a similar distribution would be expected, with the carbonyl oxygen being a primary site for electrophilic interaction.

Reactivity Indices and Fukui Function Analysis

To gain a more quantitative understanding of local reactivity, DFT is used to calculate various reactivity descriptors. The Fukui function is a key local descriptor that identifies which atoms within a molecule have the highest susceptibility to an electrophilic, nucleophilic, or radical attack. researchgate.net A higher value of the Fukui function on a particular atom indicates its higher reactivity. researchgate.net This analysis allows for the precise determination of active sites in a molecule. researchgate.net For instance, heteroatoms like nitrogen and oxygen, which are typically negatively charged, are often identified by Fukui functions as sites that readily contribute to donor-acceptor interactions. researchgate.net These calculations are crucial for understanding reaction mechanisms and biodegradation pathways. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is performed to identify the most stable three-dimensional structures of a molecule, known as conformers. This analysis involves mapping the potential energy surface to understand the energy landscape and the barriers to rotation around single bonds. DFT methods are commonly used to optimize the geometry of different possible conformers and calculate their relative energies to determine the most stable, lowest-energy structure. nih.gov For benzaldehyde (B42025) derivatives, a key conformational aspect is the orientation of the aldehyde group relative to the benzene (B151609) ring.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. utupub.fi In drug discovery, MD simulations provide crucial information on the dynamic nature of proteins and how their conformational changes can affect ligand binding. utupub.fi After an initial binding pose is predicted by molecular docking, MD simulations are often run to assess the stability and dynamics of the ligand-protein complex. researchgate.netnih.gov

Ligand-Protein Dynamics and Stability

The stability of a ligand-protein complex during an MD simulation is a key indicator of the ligand's potential as an effective binder. utupub.fi This stability is evaluated by monitoring several parameters over the simulation trajectory, typically for tens or hundreds of nanoseconds. researchgate.netnih.gov

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible or rigid regions of the protein upon ligand binding. utupub.fi

Hydrogen Bonds: The persistence of hydrogen bonds between the ligand and protein residues throughout the simulation is analyzed. Stable and consistent hydrogen bonding is a strong indicator of a stable binding interaction. researchgate.netmdpi.com

Studies on various inhibitors, including those with piperidine (B6355638) scaffolds, have used MD simulations to confirm that the ligand remains stably bound in the active site, validating the docking results and providing insights into the key interactions that stabilize the complex. researchgate.netnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. ijcce.ac.ir This method is instrumental in structure-based drug design for screening virtual libraries of compounds and prioritizing them for synthesis and biological testing. ijcce.ac.irmdpi.com Derivatives of this compound and related structures have been investigated through docking studies against a variety of biological targets, particularly for anticancer and antimicrobial applications. nih.govwhiterose.ac.ukmdpi.comnih.gov

For example, thiosemicarbazones synthesized from a 4-piperidine-benzaldehyde scaffold were docked into the active site of Dihydrofolate reductase (DHFR), a known target for cancer and microbial diseases, to understand their inhibitory mechanism. nih.gov In another study, a close analog, 4-(4-methylpiperazin-1-yl)benzaldehyde, was part of a series of compounds evaluated as inhibitors of Aldehyde Dehydrogenase (ALDH), an enzyme implicated in cancer cell resistance. whiterose.ac.uk Docking studies on various benzaldehyde and piperidine derivatives have identified key interactions, such as hydrogen bonds and arene-arene interactions, that contribute to their binding affinity with target enzymes like butyrylcholinesterase and cancer-related kinases. hilarispublisher.com

The table below summarizes findings from molecular docking studies on various derivatives containing piperidine, benzaldehyde, or similar structural motifs.

| Derivative Class / Compound | Protein Target | Key Findings / Binding Interactions | Reference |

|---|---|---|---|

| 4-Piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | Compounds showed potent inhibitory potential, and docking was used to predict the binding affinity and interaction patterns within the DHFR active site. | nih.gov |

| 4-(4-Methylpiperazin-1-yl)benzaldehyde derivatives | Aldehyde Dehydrogenase (ALDH1A3) | Docking suggested that interactions with residues like Tyr115 were related to inhibitory capacity. The series produced competitive inhibitors with Ki values below 1 µM. | whiterose.ac.uk |

| 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides | Butyrylcholinesterase (BChE) | The most active compounds showed excellent inhibitory potential (IC50 < 1 µM). Docking revealed arene-arene interactions within the enzyme's active pocket. | hilarispublisher.com |

| Quinazoline derivatives with piperidine side chains | EGFR and VEGFR-2 | Docking studies were used to predict the binding mode of potent cytotoxic compounds. The most active compound showed a binding energy of -8.24 kcal/mol with VEGFR-2. | ijcce.ac.ir |

| 1,3,4-Oxadiazole (B1194373) derivatives synthesized from benzaldehydes | Cyclooxygenase (COX-1/COX-2) | Docking was used to describe the binding mode of new structures to cyclooxygenase, supporting experimental anti-inflammatory activity. | mdpi.com |

| 1,2,4-Triazole-acetamide derivatives | c-kit tyrosine kinase, Protein kinase B | The most potent anticancer compound (7f) exhibited excellent binding affinities of −176.749 kcal/mol and −170.066 kcal/mol, respectively. | nih.gov |

| Diacylhydrazine derivatives | MetAP2 | Docking simulations were performed to explore the binding model of the most potent compound against the MCF-7 cancer cell line, showing a good correlation with activity. | researchgate.net |

Prediction of Binding Affinities and Modes with Biological Targets (e.g., VEGFR-2, P-gp, MAO-A, ChE enzymes)

Computational modeling, particularly molecular docking, has become an indispensable tool in drug discovery for predicting the binding affinities and interaction modes of small molecules with biological targets. Derivatives of this compound have been investigated computationally against several important protein targets implicated in various diseases.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.gov Inhibiting VEGFR-2 is a major strategy in cancer therapy. nih.govresearchgate.net Molecular docking studies on various heterocyclic compounds, including structures related to the piperidine-benzaldehyde scaffold, have been performed to predict their binding affinity for the VEGFR-2 active site. For instance, in studies of nicotinamide-based derivatives, compounds were docked into the ATP-binding pocket of VEGFR-2 (PDB ID: 2OH4), with binding scores indicating their potential inhibitory activity. mdpi.com Similarly, Schiff base–benzimidazole (B57391) hybrids were evaluated against the VEGFR-2 active site (PDB ID: 4ASD), showing binding affinities comparable to the standard inhibitor Sorafenib. mdpi.com The binding affinity is quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger interaction. Research on anilinophthalazine derivatives showed that extending the scaffold to interact with a hydrophobic back pocket of VEGFR-2 significantly improved binding affinity, with some compounds showing better IC50 values than the reference drug sorafenib. researchgate.net

P-glycoprotein (P-gp): P-glycoprotein is a transmembrane transporter responsible for multi-drug resistance (MDR) in cancer, as it actively pumps chemotherapy agents out of cells. unipi.it Computational studies are used to identify potential P-gp inhibitors that could be used as adjuvants in cancer treatment. Pyridoquinoxaline-based derivatives have been designed and computationally evaluated as P-gp inhibitors, showing promise in reversing MDR. unipi.it While direct studies on this compound are limited, computational models predict whether a compound is a substrate for P-gp, which is a critical parameter in assessing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. nih.gov

Monoamine Oxidase-A (MAO-A): MAO enzymes are crucial targets for treating neurological disorders like depression. nih.govnih.gov Novel series of thiazolylhydrazine-piperazine derivatives, synthesized from the related 4-(4-methylpiperazin-1-yl)benzaldehyde, have been designed and evaluated as MAO-A and MAO-B inhibitors. nih.gov Molecular modeling studies for these derivatives help elucidate the structure-activity relationship and their selective inhibition of MAO-A. nih.gov Phenyl- and 1-benzhydrylpiperazine (B193184) derivatives have also been synthesized and screened, with computational studies supporting their potential as lead compounds for designing potent and selective MAO inhibitors. nih.gov

Cholinesterase (ChE) Enzymes: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov Computational studies on N-benzylpiperidine-4-one derivatives have revealed their potential as cholinesterase inhibitors. researchgate.net Molecular docking has been used to understand the binding modes of these compounds within the active sites of both AChE and BChE. researchgate.net In a study of phthalimide (B116566) derivatives, compounds with electron-withdrawing groups showed enhanced acetylcholinesterase inhibitory activity, with docking studies confirming a binding mode similar to the drug donepezil. researchgate.net These computational approaches screen large libraries of compounds to identify those with the highest binding affinities for cholinesterase enzymes. nih.gov

Table 1: Predicted Binding Affinities of Related Derivative Classes against Biological Targets

| Target Enzyme | Derivative Class / Compound | Predicted Binding Affinity / IC50 | Reference |

|---|---|---|---|

| VEGFR-2 | Schiff base-benzimidazole hybrid (Compound 3g) | -8.59 kcal/mol | mdpi.com |

| VEGFR-2 | Nicotinamide (B372718) derivative (Compound 6) | 60.83 nM (IC50) | mdpi.com |

| MAO-A | Phenylpiperazine derivative (Compound 7) | 120 nM (IC50) | nih.gov |

| Acetylcholinesterase | N-benzylpiperidine-4-one derivative (Compound 4c) | 5.67 μM (IC50) | researchgate.net |

| Butyrylcholinesterase | N-benzylpiperidine-4-one derivative (Compound 4c) | 0.87 μM (IC50) | researchgate.net |

| Acetylcholinesterase | Phthalimide derivative (Compound 4e) | 7.1 nM (IC50) | researchgate.net |

Identification of Key Intermolecular Interactions (e.g., hydrogen bonding)

Molecular docking simulations do more than predict binding energy; they provide a detailed, three-dimensional view of the ligand's orientation within the protein's binding site, revealing key intermolecular interactions. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for stable ligand binding and biological activity.

For VEGFR-2 inhibitors, hydrogen bonding is a crucial determinant of binding affinity. nih.gov For example, computational studies of nicotinamide derivatives showed that the hydrazinyl moiety can form two hydrogen bonds with the amino acid residues Asp1044 and Glu883 in the VEGFR-2 active site. mdpi.com Similarly, docking of N-benzylpiperidine-4-one derivatives into the active sites of cholinesterase enzymes revealed that the most potent compounds form both hydrophobic interactions and hydrogen bonds with amino acids in the catalytic triad (B1167595) and choline-binding sites of the enzymes. researchgate.net

In the context of MAO-A inhibition by thiazolylhydrazine-piperazine derivatives, molecular modeling helps to visualize how the piperazine (B1678402) and benzaldehyde moieties orient themselves within the enzyme's active cavity to establish favorable interactions. nih.gov For phytocompounds targeting acetylcholinesterase, interactions with key residues such as Trp285, Tyr340, and His446 through hydrogen bonding and hydrophobic contacts are considered essential for potent inhibition. nih.gov The analysis of these interactions is fundamental to structure-based drug design, allowing for the rational modification of lead compounds to enhance their binding affinity and selectivity.

Table 2: Examples of Key Intermolecular Interactions Identified Through Computational Studies

| Target Enzyme | Ligand Class | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| VEGFR-2 | Nicotinamide Derivatives | Asp1044, Glu883 | Hydrogen Bonding | mdpi.com |

| VEGFR-2 | Natural Compounds | Glu885, Ala881, Lys868 | Hydrogen Bonding | nih.gov |

| Acetylcholinesterase | N-benzylpiperidine-4-one Derivatives | Catalytic Triad, Choline Binding Site | Hydrogen Bonding, Hydrophobic | researchgate.net |

| Acetylcholinesterase | Phytochemicals | Trp285, Tyr340, His446 | Hydrogen Bonding | nih.gov |

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Organic molecules featuring donor-pi-acceptor (D-π-A) configurations, like this compound, are of significant interest for applications in nonlinear optics (NLO). thesciencepublishers.com These materials can modulate the properties of laser light, which is crucial for optical sensors and telecommunications. thesciencepublishers.comnih.gov The NLO response of a molecule is primarily described by its first-order hyperpolarizability (β). Theoretical methods, especially Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of known and hypothetical molecules, guiding the synthesis of novel materials with enhanced performance. thesciencepublishers.commdpi.com

For the structurally related compound (4-methylphenyl)(4-methylpiperidin-1-yl)methanone (MPMPM), DFT calculations have been used to investigate its NLO potential. thesciencepublishers.com By altering the molecular backbone with various electron-donating or electron-withdrawing substituents, researchers can tune the NLO response. thesciencepublishers.com Theoretical studies show that introducing certain substituents can lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which often correlates with an increase in the hyperpolarizability (β) value. thesciencepublishers.comthesciencepublishers.com The calculated β values are often compared to that of urea, a standard reference material for NLO properties. thesciencepublishers.com Such computational screening allows for the efficient identification of derivatives with potentially superior NLO characteristics before undertaking costly and time-consuming experimental synthesis and characterization. thesciencepublishers.commdpi.com

Table 3: Theoretical NLO Data for a Related Compound and its Derivatives

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | First Hyperpolarizability (β) (a.u.) | Reference |

|---|---|---|---|---|

| MPMPM (Parent Compound) | 5.15 | 4.26 | 5129.58 | thesciencepublishers.com |

| 4-CHO derivative | 4.75 | 5.59 | 10158.55 | thesciencepublishers.comthesciencepublishers.com |

| 4-CN derivative | 4.82 | 7.54 | 12313.43 | thesciencepublishers.comthesciencepublishers.com |

| 4-NO2 derivative | 4.68 | 8.45 | 15370.44 | thesciencepublishers.comthesciencepublishers.com |

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies in Related Asymmetric Catalysis

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational techniques for studying complex chemical systems, such as enzymatic reactions or heterogeneous catalysis. rsc.org These methods treat a small, electronically important part of the system (e.g., the reacting molecules and the catalyst's active site) with high-accuracy quantum mechanics, while the larger environment (e.g., the catalyst support and solvent) is described using more computationally efficient molecular mechanics. rsc.org

In the field of asymmetric catalysis, QM/MM simulations can provide deep insights into reaction mechanisms and the origins of stereoselectivity. While direct QM/MM studies on this compound may not be widely published, the methodology is highly applicable to reactions involving benzaldehyde derivatives. For example, in asymmetric aldol (B89426) reactions catalyzed by immobilized L-proline, understanding the interactions between benzaldehyde derivatives and the catalyst surface is crucial. unife.it NMR relaxation studies, combined with catalytic screening, have shown that stronger adsorption of the aldehyde to the catalyst surface can actually reduce reactivity. unife.it This is because it may hinder the access of the other reactant to the active sites. unife.it

QM/MM simulations could be employed to model such a system, elucidating the transition states of the reaction and quantifying the energetic barriers for different stereochemical pathways. This approach is invaluable for understanding how the electronic properties of substituents on the benzaldehyde ring influence reaction rates and enantioselectivity, a phenomenon that has been investigated through Hammett plot experiments. unife.it The application of QM/MM is a promising avenue for the rational design of more efficient and selective heterogeneous catalysts for reactions involving benzaldehyde-type substrates. rsc.org

Advanced Analytical Methodologies for Structural and Purity Assessment of 4 4 Methylpiperidin 1 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(4-methylpiperidin-1-yl)benzaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is employed for a complete structural assignment and purity verification.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals for the aromatic, aldehydic, and piperidinyl protons.

The aldehydic proton is typically the most deshielded, appearing as a singlet in the downfield region of the spectrum, usually around 9.8-10.0 ppm. The aromatic protons on the benzene (B151609) ring, due to the electron-donating effect of the piperidine (B6355638) nitrogen and the electron-withdrawing effect of the aldehyde group, appear as two distinct doublets. The protons ortho to the aldehyde group are expected to resonate at a lower field (around 7.7-7.8 ppm) compared to the protons ortho to the piperidine substituent (around 6.9-7.0 ppm).

The protons of the 4-methylpiperidine (B120128) ring show more complex splitting patterns in the aliphatic region of the spectrum. The methyl group appears as a doublet, coupled to the adjacent methine proton. The methine proton itself will be a multiplet due to coupling with the methyl protons and the adjacent methylene (B1212753) protons. The methylene protons on the piperidine ring often appear as overlapping multiplets. Specifically, the protons on the carbons adjacent to the nitrogen atom are deshielded relative to the other methylene protons.

Table 1: Representative ¹H NMR Spectral Data for Benzaldehyde (B42025) Derivatives (Note: Specific experimental data for this compound is not publicly available. The following table presents typical chemical shifts for related structures to illustrate the expected regions.)

| Compound | Aldehydic H (ppm) | Aromatic H (ppm) | Other Protons (ppm) |

| 4-Methylbenzaldehyde rsc.org | 9.96 (s) | 7.77 (d), 7.33 (d) | 2.44 (s, CH₃) |

| 4-Fluorobenzaldehyde (B137897) rsc.org | 9.97 (s) | 7.98-7.85 (m), 7.26-7.16 (m) | - |

| 4-(tert-butyl)benzaldehyde rsc.org | 9.95 (s) | 7.85 (d), 7.55 (d) | 1.36 (s, t-Bu) |

| 4-(Piperidin-1-yl)benzaldehyde (B83096) | ~9.8 | ~7.7 (d), ~6.9 (d) | Piperidine protons: ~3.3 (m), ~1.7 (m), ~1.6 (m) |

This table is for illustrative purposes and data for 4-(piperidin-1-yl)benzaldehyde is estimated based on known substituent effects.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic chemical shift in the range of 190-195 ppm. The aromatic carbons exhibit a range of chemical shifts depending on their substitution. The carbon atom to which the aldehyde group is attached (C1) is typically found around 130-135 ppm, while the carbon atom bonded to the piperidine nitrogen (C4) is significantly shielded and appears further upfield, often in the 150-155 ppm region. The remaining aromatic carbons (C2, C3, C5, C6) will have chemical shifts influenced by both substituents.

The carbons of the 4-methylpiperidine ring resonate in the aliphatic region. The carbons adjacent to the nitrogen (C2' and C6') are deshielded compared to the other ring carbons and typically appear in the 45-55 ppm range. The methyl carbon will be the most shielded, appearing at a high field (around 20 ppm).

Table 2: Representative ¹³C NMR Spectral Data for Benzaldehyde Derivatives (Note: Specific experimental data for this compound is not publicly available. The following table presents typical chemical shifts for related structures.)

| Compound | C=O (ppm) | Aromatic C (ppm) | Other Carbons (ppm) |

| 4-Methylbenzaldehyde rsc.orgrsc.org | 192.0 | 145.6, 134.2, 129.9, 129.7 | 21.9 (CH₃) |

| 4-Fluorobenzaldehyde rsc.org | 190.5 | 166.5, 132.8, 132.2, 116.4 | - |

| 4-(tert-butyl)benzaldehyde rsc.org | 192.1 | 158.5, 134.1, 129.7, 126.0 | 35.4, 31.1 (t-Bu) |

| 4-(Piperidin-1-yl)benzaldehyde uni.lu | ~190 | ~155, ~132, ~128, ~113 | Piperidine carbons: ~47, ~26, ~24 |

This table is for illustrative purposes and data for 4-(piperidin-1-yl)benzaldehyde is based on known substituent effects and data for the unsubstituted piperidine analog. uni.lu

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.